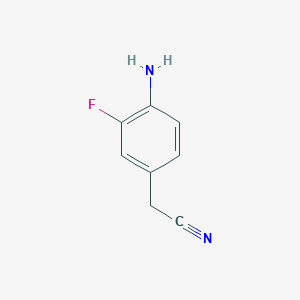

4-Amino-3-fluorophenylacetonitrile

Description

Overview of the Compound's Significance in Chemical Synthesis

In chemical synthesis, 4-Amino-3-fluorophenylacetonitrile serves as a versatile intermediate. The nitrile group (C≡N), the aromatic amine (-NH2), and the carbon-fluorine bond each offer distinct sites for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the amino group is a key functional handle for reactions such as acylation, alkylation, or diazotization, which allows for the introduction of a wide array of other functionalities.

The compound is a derivative of phenylacetonitrile (B145931), a structural motif found in various pharmaceuticals. For instance, related α-aryl acetonitriles are structured to prevent the release of cyanide by positioning the nitrile on a quaternary carbon, a crucial consideration in drug design. nih.gov The synthesis of derivatives often involves multi-step processes starting from precursor molecules like 4-bromo-2-fluoroaniline (B1266173), which can undergo reactions to build the desired acetonitrile (B52724) structure. pitt.edu

Contextualization within Fluorinated Aromatic Nitrile Research

The study of this compound is situated within the broader and highly significant field of fluorinated aromatic compounds in medicinal chemistry. tandfonline.comnih.gov The introduction of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a candidate's pharmacological profile. tandfonline.comnih.gov Fluorine's high electronegativity and small size can profoundly influence a molecule's properties. tandfonline.com

Key benefits of fluorination that are relevant to this compound include:

Improved Metabolic Stability : The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes in the body. tandfonline.comacs.org This can increase the bioavailability and half-life of a drug.

Enhanced Binding Affinity : Fluorine can participate in favorable interactions with biological targets, such as proteins and enzymes, potentially increasing the potency of a drug. tandfonline.com This can result from electrostatic interactions or by influencing the conformation of the molecule to better fit a binding site. tandfonline.com

Altered Physicochemical Properties : Fluorination can increase a molecule's lipophilicity, which can improve its ability to permeate cell membranes. tandfonline.com

Aromatic nitriles themselves are a significant class of compounds in medicinal chemistry, often used as bioisosteres for other functional groups like ketones. nih.gov The nitrile group can act as a hydrogen bond acceptor, a critical interaction in many drug-receptor binding events. nih.gov Therefore, this compound combines the advantageous properties of both fluorinated aromatics and aromatic nitriles, making it a compound of considerable interest.

Influence of Structural Features on Reactivity and Biological Interactions

The specific arrangement of functional groups in this compound dictates its chemical behavior and potential biological effects. Each component—the nitrile, the fluorine atom, and the amino group—exerts a distinct electronic and steric influence on the molecule.

| Feature | Influence on Reactivity & Biological Interactions |

| Nitrile Group (-C≡N) | Acts as a potent electron-withdrawing group, influencing the electron density of the aromatic ring. It can participate in dipole interactions and function as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes. nih.gov The para-position of a nitrile on an aryl ring can make the aromatic system less susceptible to oxidative metabolism. nih.gov |

| Fluorine Atom (-F) | As the most electronegative element, it strongly withdraws electron density via the inductive effect. This can alter the pKa of the nearby amino group and affect the overall reactivity of the aromatic ring. In a biological context, the C-F bond is metabolically stable, and the fluorine atom can enhance binding affinity to target proteins. tandfonline.comacs.org |

| Amino Group (-NH₂) | Functions as an electron-donating group through resonance, counteracting the electron-withdrawing effects of the fluorine and nitrile groups. It is a primary site for synthetic modifications and can act as a hydrogen bond donor in interactions with biological macromolecules. |

| Aromatic Ring | Provides a rigid scaffold for the functional groups. The substitution pattern (amino at position 4, fluorine at position 3) creates a specific electronic and steric profile that is key to its recognition by enzymes or receptors in structure-activity relationships. nih.govfrontiersin.org |

The interplay between the electron-donating amino group and the electron-withdrawing fluorine and nitrile groups creates a unique electronic environment on the phenyl ring. This balance is critical in determining the compound's utility as a precursor in the synthesis of targeted inhibitors, such as those for protein tyrosine kinases, where specific substitutions on a phenyl ring are essential for potency and selectivity. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-amino-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-7-5-6(3-4-10)1-2-8(7)11/h1-2,5H,3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKWYLDRWNSBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372217 | |

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180149-19-3 | |

| Record name | 4-Amino-3-fluorophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Classical Organic Synthesis Routes

The synthesis of 4-Amino-3-fluorophenylacetonitrile can be achieved through several established organic chemistry pathways, focusing on the strategic introduction of the key functional groups: the amino, fluoro, and acetonitrile (B52724) moieties.

Nitrile Formation and Derivatization Reactions

The introduction of the acetonitrile group is a crucial step in the synthesis of the title compound. A common and effective method is the nucleophilic substitution of a benzyl (B1604629) halide with a cyanide salt. For instance, the synthesis can commence from a precursor like 4-amino-3-fluorobenzyl bromide. The reaction of this bromide with a cyanide source, such as sodium or potassium cyanide, in a suitable polar aprotic solvent, yields this compound.

Alternatively, derivatization strategies can be employed starting from related phenylacetonitrile (B145931) compounds. For example, functional group transformations on a pre-existing fluorophenylacetonitrile scaffold, such as 4-fluorophenylacetonitrile (B56358) or 3-fluorophenylacetonitrile (B154504), can lead to the desired product through subsequent amination and/or functional group interconversion steps. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Table 1: Key Reagents in Nitrile Formation

| Starting Material | Reagent | Product |

|---|---|---|

| 4-Amino-3-fluorobenzyl bromide | Sodium Cyanide (NaCN) | This compound |

| 4-Fluorobenzyl bromide | Potassium Cyanide (KCN) | 4-Fluorophenylacetonitrile |

Amination Pathways

The strategic placement of the amino group at the C4 position of the 3-fluorophenylacetonitrile core can be accomplished via several synthetic routes. A prevalent method involves the reduction of a corresponding nitro-substituted precursor. The synthesis would start with a suitable fluoronitrobenzene derivative, introduce the acetonitrile side chain, and then reduce the nitro group to an amine using standard reducing agents like tin(II) chloride, iron in acidic medium, or catalytic hydrogenation.

Another sophisticated approach involves the use of organoboron chemistry. Starting from 4-bromo-2-fluoroaniline (B1266173), the amino group is first protected, followed by a lithium-halogen exchange and subsequent reaction with a borate (B1201080) ester to form a boronic acid derivative. pitt.edu This intermediate can then be subjected to reactions that install the cyano-methyl group. Similarly, amination of a precursor like 4-cyano-2-fluorophenylboronic acid represents a potential, though less direct, pathway to introduce the amino group. sigmaaldrich.comboronmolecular.com

Nucleophilic Aromatic Substitution Strategies for Fluorine Atom Manipulation

The fluorine atom on the aromatic ring of this compound can be a site for further functionalization through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The electron-withdrawing nature of the nitrile group activates the ring, making the fluorine atom susceptible to displacement by various nucleophiles. This strategy is particularly useful for introducing oxygen, sulfur, or nitrogen-based functional groups. beilstein-journals.org

For instance, reaction with alkoxides, thiolates, or amines under appropriate basic conditions can lead to the substitution of the fluorine atom, thereby generating a diverse array of derivatives. It is important to note that the reaction conditions must be carefully controlled to avoid unwanted side reactions involving the amino or nitrile groups. In some cases, rearrangement reactions have been observed in the nucleophilic aromatic substitution of related halo-aminopyridines. nih.gov

Multi-step Reaction Sequences for Diverse Chemical Architectures

This compound serves as a valuable scaffold for the construction of more complex, polyfunctional molecules, particularly heterocyclic systems with potential biological activity.

The aminonitrile functionality present in the molecule is a key precursor for the synthesis of pyrazole (B372694) rings. nih.govbeilstein-journals.orgorganic-chemistry.org A common strategy involves the condensation of the aminonitrile with a 1,3-dicarbonyl compound or its equivalent. The reaction typically proceeds through the formation of an enaminonitrile intermediate, followed by cyclization with hydrazine (B178648) or a substituted hydrazine.

Another elegant method is the Thorpe-Ziegler cyclization. rsc.org This involves the reaction of a precursor dicyanohydrazone, which can be derived from the aminonitrile, under basic conditions to yield a highly substituted aminopyrazole. These methods allow for the construction of a wide variety of pyrazole derivatives with different substitution patterns. derpharmachemica.com

Table 2: General Pyrazole Synthesis from Aminonitrile Precursors

| Precursor | Reagent(s) | Resulting Scaffold |

|---|---|---|

| Aminonitrile | 1,3-Diketone, Hydrazine | Substituted Pyrazole |

The versatile reactivity of the amino and nitrile groups in this compound enables its use in the synthesis of various fused heterocyclic systems.

For the synthesis of triazoles , a common approach is to convert the primary amino group into an azide (B81097). This is typically achieved by diazotization with a nitrite (B80452) source followed by treatment with sodium azide. The resulting fluorophenyl azide can then undergo a [3+2] cycloaddition reaction, often a copper-catalyzed "click" reaction, with an alkyne to form a 1,2,3-triazole ring. nih.gov This methodology provides a straightforward route to novel fluoro phenyl triazoles. nih.govresearchgate.netresearchgate.net

The synthesis of naphthyridines from this precursor involves multi-step sequences that construct the second pyridine (B92270) ring. nih.gov One potential pathway involves the elaboration of the aminonitrile into a suitably functionalized aminopyridine intermediate, which can then undergo intramolecular cyclization or condensation with another reactant to form the bicyclic naphthyridine core. Synthetic methods for 1-oxo-2,7-naphthyridines have been developed, highlighting the potential for creating diverse derivatives. nih.gov

Construction of Imidazole (B134444) Frameworks

The synthesis of fused imidazole rings, such as benzimidazoles, often involves the condensation of an ortho-phenylenediamine with an aldehyde. While this compound is not a 1,2-diamine, its structure can be conceived as a precursor to intermediates suitable for imidazole synthesis. A plausible, though not directly reported, strategy would involve the chemical modification of the nitrile group. For instance, reduction of the nitrile to an aminomethyl group would yield a derivative, 4-(aminomethyl)-2-fluoroaniline. This resulting ortho-diamine could then participate in a classical condensation reaction with various aldehydes, promoted by agents like chlorotrimethylsilane (B32843) (TMSCl) in DMF, to construct a diverse array of substituted imidazo[4,5-c]pyridines. organic-chemistry.org This method is known for its efficiency and high yields in related systems. organic-chemistry.org

Elaboration into Ureidopropanamide Derivatives

The transformation of this compound into ureidopropanamide derivatives represents a multi-step synthetic sequence. Although specific examples starting from this exact compound are not prominent in the literature, a general pathway can be outlined based on established chemical principles. The initial step would involve the hydrolysis of the nitrile functionality to a carboxylic acid, yielding 4-amino-3-fluorophenylacetic acid. This transformation can be achieved under acidic or basic conditions, or through milder enzymatic methods. Subsequent steps would involve chain elongation, for example, through Arndt-Eistert homologation or by coupling with a protected amino acid, to form a β-amino acid derivative. The terminal amino group of this intermediate could then be reacted with an isocyanate or a carbamoylating agent to install the urea (B33335) moiety, followed by amidation of the carboxylic acid to complete the synthesis of the target ureidopropanamide structure.

Analog Synthesis for Serotonin (B10506) Transporter Probes

Fluorinated aniline (B41778) derivatives are key components in the design of ligands for the serotonin transporter (SERT), which are often developed as positron emission tomography (PET) imaging agents. nih.govnih.gov While this compound itself has not been extensively reported as a direct precursor for SERT probes, its core structure is highly relevant. For example, the PET tracer [¹⁸F]ACF, or 2-[(2-amino-4-chloro-5-fluorophenyl)thio]-N,N-dimethyl-benzenmethanamine, demonstrates the importance of the aminofluorophenyl moiety for achieving high affinity and selectivity for SERT. nih.gov The synthesis of such probes often involves nucleophilic aromatic substitution or coupling reactions where the amine and fluorine substituents guide the reactivity. nih.govnih.gov Therefore, this compound serves as a valuable building block that could be elaborated through modification of its nitrile and amino groups to generate novel analogs for SERT imaging.

Biocatalytic and Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. The functional groups present in this compound make it amenable to several biocatalytic transformations.

Enzymatic Hydrolysis of Nitrile Functionalities

The conversion of nitriles to carboxylic acids is a synthetically important reaction. Biocatalytic hydrolysis offers a green alternative to harsh chemical methods. Two main enzymatic pathways exist for this transformation: direct hydrolysis by a nitrilase or a two-step process involving a nitrile hydratase to form an amide, followed by hydrolysis by an amidase . researchgate.netresearchgate.net These enzymatic systems operate under mild conditions, typically at room temperature and neutral pH. researchgate.netchimia.ch

While direct enzymatic hydrolysis of this compound is not specifically documented, related transformations have been successfully demonstrated. For instance, the biotransformation of the structurally similar 4-Fluorophenylacetonitrile to 4-Fluorophenylacetic acid has been achieved using the marine fungus Aspergillus sydowii. sigmaaldrich.com This suggests a high potential for identifying or engineering a nitrilase or a nitrile hydratase/amidase system capable of efficiently hydrolyzing this compound.

| Substrate | Product | Biocatalyst | Reference |

| 4-Fluorophenylacetonitrile | 4-Fluorophenylacetic acid | Aspergillus sydowii Ce19 | sigmaaldrich.com |

| General Nitriles (R-CN) | General Carboxylic Acids (R-COOH) | Nitrilase or Nitrile Hydratase/Amidase | researchgate.netresearchgate.net |

Aminotransferase-Mediated Chiral Amine Synthesis

Amine transaminases (ATAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones, a reaction of significant industrial interest. nih.govtdx.cat this compound is not a ketone and thus not a direct substrate for ATAs. However, it can be envisioned as a precursor to a suitable keto-substrate through a chemoenzymatic route.

A potential synthetic pathway could involve the conversion of the nitrile group into a prochiral ketone. For example, a Grignard reaction with a reagent like methylmagnesium bromide, followed by careful hydrolysis, would yield 1-(4-amino-3-fluorophenyl)acetone. This ketone could then be subjected to an asymmetric amination reaction using an (R)- or (S)-selective aminotransferase to produce the corresponding chiral α-methylbenzylamine derivative with high enantiomeric excess. The efficiency of such reactions often relies on strategies to shift the reaction equilibrium, for instance, by using co-enzymes or by-product removal systems. tdx.cat

| Precursor Ketone (Hypothetical) | Target Chiral Amine (Hypothetical) | Enzyme Class | General Reference |

| 1-(4-amino-3-fluorophenyl)acetone | (R)- or (S)-1-(4-amino-3-fluorophenyl)ethan-1-amine | Amine Transaminase (ATA) | nih.govtdx.catgoogle.com |

Stereoselective Transformations for Enantiopure Products

The creation of enantiomerically pure compounds from this compound can be achieved through various stereoselective transformations. Beyond the use of aminotransferases on a derived ketone, other biocatalytic and chemical methods can be considered.

One established biocatalytic method for achieving kinetic resolution is the enantioselective hydrolysis of a racemic mixture. For example, if the nitrile group of this compound were first converted to a racemic α-substituted carboxylic acid ester, a lipase (B570770) could be employed for the stereoselective hydrolysis of one enantiomer, leaving the other enantiomer as the unreacted ester. This approach is widely used for producing enantiopure amino acids and their derivatives. chimia.ch

Alternatively, asymmetric chemical methods like the Strecker synthesis can be applied. nih.gov A ketone derived from this compound could react with a cyanide source and a chiral amine auxiliary. Subsequent hydrolysis of the resulting α-aminonitrile intermediate would yield a chiral quaternary α-amino acid. The choice of chiral auxiliary is critical for directing the stereochemical outcome of the reaction. nih.gov Similarly, the stereoselective reduction of a chiral enamine, formed from a derived ketone and a chiral amine, using reagents like trichlorosilane, can provide access to highly enantiomerically enriched β-amino esters. electronicsandbooks.com

| Synthetic Strategy | Starting Material Type | Product Type | Key Feature | General Reference |

| Enzymatic Kinetic Resolution | Racemic α-substituted ester | Enantiopure acid and ester | Lipase-catalyzed stereoselective hydrolysis | chimia.ch |

| Asymmetric Strecker Synthesis | Prochiral ketone | Chiral α-amino acid | Use of a chiral amine auxiliary | nih.gov |

| Stereoselective Enamine Reduction | Prochiral ketone | Enantiopure β-amino ester | Reduction of a chiral enamine intermediate | electronicsandbooks.com |

Green Chemistry Principles in Synthetic Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. The synthesis of a polysubstituted aromatic compound like this compound provides a practical case for the application of these principles, moving away from traditional, often wasteful, synthetic paradigms toward more sustainable alternatives.

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. researchgate.net Performing reactions under solvent-free conditions or in environmentally benign media like water represents a major step toward sustainability. These approaches not only reduce waste but can also simplify product purification.

Microwave-assisted synthesis has emerged as a powerful technology that aligns with green chemistry principles, often enabling reactions to be performed under solvent-free conditions or with significantly reduced solvent volumes. skpharmteco.com Microwave irradiation provides rapid and uniform heating, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. skpharmteco.comnih.govnih.gov

For the synthesis of precursors to this compound, microwave-assisted methods have shown considerable promise. For instance, the amination of activated aryl halides can be achieved with aqueous ammonia (B1221849) solutions under microwave heating, eliminating the need for organic solvents and transition metal catalysts. nih.gov This high-yielding method offers a green alternative for introducing the crucial amino group onto the aromatic ring. nih.gov

The table below illustrates the optimization of microwave-assisted amination, highlighting the significant rate enhancement at higher temperatures.

| Entry | Temperature (°C) | Time (min) | Conversion (%) |

| 1 | 70 | 10 | 11 |

| 2 | 90 | 10 | 50 |

| 3 | 110 | 10 | 100 |

| 4 | 130 | 5 | 100 |

| Data derived from optimization studies on the amination of an activated aryl halide using microwave irradiation in aqueous solution. nih.gov |

This approach demonstrates that complete conversion can be achieved in as little as five minutes, showcasing the efficiency of microwave-assisted synthesis in aqueous media. nih.gov Such protocols could be adapted for the synthesis of fluorinated anilines, which are key intermediates for the target compound.

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. skpharmteco.comjocpr.com It provides a clear metric for evaluating the "greenness" of a synthetic route, with the ideal reaction having a 100% atom economy where all reactant atoms are found in the product (e.g., addition reactions). primescholars.commonash.edu

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

Traditional multi-step syntheses often employ stoichiometric reagents and protecting groups, leading to the generation of significant chemical waste and consequently, low atom economy. primescholars.com For example, a classical route to a phenylacetonitrile might involve the conversion of a benzyl alcohol to a benzyl halide, followed by nucleophilic substitution with a cyanide salt. While effective, this two-step process generates byproducts at each stage.

A more sustainable and atom-economical approach would involve the direct catalytic cyanation of a benzyl alcohol or even the C-H functionalization of a toluene (B28343) derivative. Such catalytic processes minimize waste by design. researchgate.net The development of synthetic protocols for this compound should prioritize reactions with high atom economy.

Consider a hypothetical comparison for the introduction of the cyanomethyl group:

| Synthetic Reaction Type | Reactants | Products | Byproducts | Atom Economy |

| Substitution (Low Atom Economy) | Benzyl Bromide + Sodium Cyanide | Benzyl Cyanide | Sodium Bromide | Low |

| Addition (High Atom Economy) | Benzylic Intermediate + HCN (catalytic) | Benzyl Cyanide | None | High (approaching 100%) |

Chemical Reactivity and Transformation Studies

Functional Group Interconversions

The distinct functional groups of 4-Amino-3-fluorophenylacetonitrile allow for a range of selective chemical modifications, known as functional group interconversions. These reactions are fundamental in synthetic organic chemistry for creating new molecular architectures.

Oxidation Reactions of the Aromatic Amino Group

The aromatic amino group (-NH₂) in this compound is susceptible to oxidation. Generally, the oxidation of anilines can lead to a variety of products depending on the oxidant and reaction conditions. The presence of an electron-donating amino group makes the aromatic ring electron-rich and thus highly activated. byjus.com However, this high reactivity can also lead to a mixture of side products or polymerization. chemistrysteps.com In acidic media, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. byjus.comchemistrysteps.com

While specific oxidation studies on this compound are not extensively detailed in available literature, the reactivity can be inferred from studies on substituted anilines. The reaction rate and product distribution are influenced by the electronic properties of other substituents on the ring. researchgate.net Electron-donating groups typically increase the rate of oxidation, while electron-withdrawing groups decrease it. researchgate.net

Reduction Reactions of the Acetonitrile (B52724) Moiety

The acetonitrile (-CH₂CN) group is a versatile functional group that can be readily reduced to a primary amine. This transformation is a common and reliable method for synthesizing phenethylamines. The most common reagent for this reduction is lithium aluminum hydride (LiAlH₄), which effectively converts the nitrile to a primary amine (-(CH₂)₂NH₂). chemistrysteps.comyoutube.com

The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine salt, which is then further reduced to the amine. chemistrysteps.com Other reducing agents, such as catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium), can also achieve this transformation. A variety of reagents and catalysts can be employed, each with different functional group tolerances. organic-chemistry.org For instance, diisopropylaminoborane in the presence of catalytic lithium borohydride is known to reduce various nitriles to their corresponding amines in high yields. organic-chemistry.org

Table 1: Common Reagents for Nitrile Reduction This table is generated based on established chemical principles and may not reflect experiments conducted specifically on this compound.

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Ether solvent, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Primary Amine | High pressure, various solvents |

| Ammonia (B1221849) Borane (NH₃BH₃) | Primary Amine | Thermal decomposition |

Substitution Chemistry at the Fluorine Atom

The fluorine atom on the aromatic ring can potentially be replaced via a nucleophilic aromatic substitution (SNAr) reaction. In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), and the aromaticity of the ring is temporarily disrupted. youtube.commasterorganicchemistry.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

For an SNAr reaction to occur efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.org In this compound, the amino group is a strong electron-donating group, which deactivates the ring toward nucleophilic attack. The acetonitrile group is electron-withdrawing, but its activating effect may not be sufficient to counteract the deactivating effect of the amino group under typical SNAr conditions. Therefore, forcing conditions or specialized catalytic systems might be necessary to achieve substitution at the fluorine atom. Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate. nih.gov

Mechanistic Investigations of Organic Reactions

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methods. This involves studying reaction rates, energy changes, and the role of catalysts.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics provides insight into the rate of a chemical reaction and the factors that influence it. For reactions involving substituted aromatic compounds like this compound, the electronic nature of the substituents plays a critical role. The Hammett equation is often used to quantify the effect of substituents on reaction rates. researchgate.netresearchgate.net Kinetic studies on the oxidation of substituted anilines have shown that electron-donating groups accelerate the reaction, while electron-withdrawing groups slow it down, resulting in a negative Hammett reaction constant (ρ). researchgate.net

Table 2: Illustrative Activation Parameters for Reactions of Substituted Anilines Data presented is representative of typical values found for reactions involving substituted anilines and is for illustrative purposes.

| Substituent | Reaction Type | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|

| 4-OCH₃ | Oxidation | 45.2 | -150 |

| 4-H | Oxidation | 50.1 | -145 |

| 4-Cl | Oxidation | 55.8 | -138 |

Catalytic Reaction Mechanisms (e.g., Manganese-Catalyzed Dehydrogenation)

Manganese is an earth-abundant metal that has gained prominence as a catalyst in a variety of organic transformations, including dehydrogenation reactions. researchgate.net Manganese-catalyzed dehydrogenation of amines is an environmentally benign method for forming C-N bonds, producing hydrogen gas as the only byproduct. acs.org

The mechanism for the dehydrogenative coupling of amines often involves the following key steps:

Activation : The manganese pre-catalyst reacts with a base to form the active catalytic species. nih.gov

Amine Coordination : The amino group of the substrate coordinates to the manganese center.

Dehydrogenation : The manganese complex facilitates the removal of two hydrogen atoms from the substrate, one from the nitrogen and one from an adjacent carbon or another molecule, to form H₂. This often proceeds via an amido complex. nih.gov

Product Formation and Catalyst Regeneration : The resulting intermediate (e.g., an imine) is released, and the catalyst is regenerated to re-enter the catalytic cycle. acs.orgnih.gov

In the context of this compound, a manganese catalyst could potentially mediate the dehydrogenative coupling of the amino group with alcohols or other amines to form imines or more complex nitrogen-containing heterocycles. uni-bayreuth.deacs.org

Computational Chemistry and Theoretical Studies of this compound

Computational chemistry provides a powerful lens for investigating the molecular properties and reactivity of this compound at an atomic level. In the absence of direct experimental studies on this specific molecule, theoretical calculations offer valuable predictions regarding its electronic structure, conformational dynamics, and potential transformation pathways. This section explores these aspects through the application of established computational methodologies, drawing inferences from studies on analogous molecular systems where necessary.

Electronic Structure Analysis

The electronic character of a molecule is fundamental to understanding its reactivity. For this compound, key insights can be gained by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals dictate the molecule's behavior as an electron donor or acceptor.

LUMO Energy and Electrophilicity of the Nitrile Group:

The nitrile (-C≡N) group is inherently electron-withdrawing, contributing significantly to the electrophilic character of the molecule. The LUMO is expected to be localized, at least in part, on the π* orbitals of the nitrile and the phenyl ring. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. In this compound, the presence of the fluorine atom, a highly electronegative element, is anticipated to further lower the LUMO energy, thereby enhancing the electrophilicity of the nitrile carbon and the aromatic ring.

Conversely, the amino (-NH₂) group is a strong electron-donating group, which would tend to raise the HOMO energy and increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The interplay between the electron-withdrawing fluorine and nitrile groups and the electron-donating amino group creates a complex electronic environment. Computational methods like Density Functional Theory (DFT) are essential for accurately predicting these electronic properties. irjweb.com

| Property | Predicted Influence of Substituents | Implication for Reactivity |

| LUMO Energy | Lowered by electron-withdrawing fluorine and nitrile groups. | Increased susceptibility to nucleophilic attack at the nitrile carbon and aromatic ring. |

| HOMO Energy | Raised by the electron-donating amino group. | Increased nucleophilicity of the aromatic ring, making it prone to electrophilic substitution. |

| HOMO-LUMO Gap | Modulated by the competing effects of electron-donating and electron-withdrawing groups. | Determines the overall kinetic stability and chemical reactivity of the molecule. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior and conformational preferences of this compound. The flexibility of the molecule primarily arises from the rotation around the C-C bond connecting the cyanomethyl group to the phenyl ring and the pyramidal inversion of the amino group.

Conformational Preferences:

Solvent Effects:

MD simulations are particularly useful for studying the behavior of molecules in different solvent environments. The polarity of the solvent can influence the conformational equilibrium and the accessibility of different reactive sites. For a molecule with both polar (amino, nitrile) and nonpolar (phenyl ring) regions, the interactions with solvent molecules will play a significant role in its dynamic behavior.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping potential reaction pathways and identifying the associated transition states, providing a deeper understanding of reaction mechanisms and kinetics. nih.gov For this compound, several types of reactions can be computationally investigated.

Electrophilic Aromatic Substitution:

Given the electron-rich nature of the aromatic ring due to the amino group, electrophilic substitution reactions are plausible. Theoretical calculations can predict the most likely sites of substitution by analyzing the electron density distribution on the ring. The directing effects of the amino, fluoro, and cyanomethyl groups would be quantitatively assessed to predict the regioselectivity of such reactions. nih.gov

Nucleophilic Addition to the Nitrile Group:

The electrophilic character of the nitrile carbon makes it susceptible to nucleophilic attack. Computational modeling can be used to explore the energy barriers for the addition of various nucleophiles to the nitrile group. This can help in predicting the feasibility and outcome of reactions such as hydrolysis or reactions with organometallic reagents.

Transition State Theory:

By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. mdpi.com This allows for the determination of activation energies, which are crucial for predicting reaction rates according to transition state theory. researchgate.net For instance, the transition state for the rate-determining step of a particular reaction involving this compound could be located and its geometry and vibrational frequencies analyzed to confirm it as a true transition state.

Derivatives and Structure Activity Relationship Sar Studies

Design and Synthesis of Structural Analogs

The design and synthesis of structural analogs of 4-Amino-3-fluorophenylacetonitrile are crucial for probing its chemical space. This involves a methodical approach to alter different parts of the molecule to observe the resulting changes in its properties.

Research into related fluorinated aromatic compounds, such as fluorinated phenylalanines, demonstrates that the position of the fluorine atom can modulate properties like acidity, basicity, and bioavailability. beilstein-journals.org The synthesis of various fluorinated and trifluoromethylated phenylalanines has been achieved through methods like the Erlenmeyer azlactone synthesis and palladium-catalyzed cross-coupling reactions. beilstein-journals.orgfu-berlin.de These approaches could be adapted for the synthesis of diverse analogs of this compound with varied phenyl ring substitutions.

| Compound | Modification | Synthetic Method | Potential Impact |

|---|---|---|---|

| 2,4-Difluoro-phenylacetonitrile | Additional fluorine at position 2 | Nucleophilic aromatic substitution | Altered electronic properties and binding |

| 4-Amino-3-chloro-phenylacetonitrile | Replacement of fluorine with chlorine | Sandmeyer reaction followed by reduction | Modified steric and electronic effects |

| 4-Amino-3-fluoro-5-methyl-phenylacetonitrile | Addition of a methyl group | Multi-step synthesis from substituted toluene (B28343) | Increased lipophilicity |

The amino and nitrile functional groups of this compound offer prime sites for derivatization to create a library of analogs. The primary amino group can be acylated, alkylated, or converted into other nitrogen-containing functionalities. For instance, acylation can introduce a variety of substituents, thereby modifying the compound's polarity and hydrogen bonding capabilities. The nitrile group, a versatile functional group, can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The derivatization of amino groups is a common strategy in medicinal chemistry. waters.com For example, the reaction of an amino group with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is a well-established method for creating derivatives. thermofisher.com Similarly, the nitrile group can undergo various transformations. For instance, 4-Fluorophenylacetonitrile (B56358) can be biotransformed into 4-Fluorophenylacetic acid. sigmaaldrich.comchemicalbook.com

| Functional Group | Reaction Type | Reagent | Resulting Derivative |

|---|---|---|---|

| Amino | Acylation | Acetyl chloride | N-(4-(cyanomethyl)-2-fluorophenyl)acetamide |

| Amino | Alkylation | Methyl iodide | 4-(Methylamino)-3-fluorophenylacetonitrile |

| Nitrile | Hydrolysis | Acid/Base | 4-Amino-3-fluorophenylacetic acid |

| Nitrile | Reduction | Lithium aluminum hydride | 2-(4-Amino-3-fluorophenyl)ethan-1-amine |

Isosteric and bioisosteric replacement strategies are fundamental in medicinal chemistry for optimizing lead compounds. tcichemicals.com This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of enhancing activity, improving selectivity, or reducing toxicity. In the context of this compound, the phenyl ring, amino group, and nitrile group are all candidates for such replacements.

For the phenyl ring, bioisosteres like bicyclo[1.1.1]pentane have been used as replacements for para-substituted benzenes to improve properties such as water solubility. tcichemicals.com The nitrile group can be replaced by other electron-withdrawing groups like a tetrazole, which is a known bioisostere for a carboxylic acid group. tcichemicals.com The amino group could be substituted with a hydroxyl or a thiol group to explore changes in hydrogen bonding and electronic effects. The replacement of a phenol (B47542) group with a primary amide has been shown to enhance activity and metabolic stability in some delta opioid agonists. nih.gov

Impact of Substituent Effects on Reactivity and Biological Activity

The substituents on the this compound scaffold play a critical role in determining its reactivity and biological profile. The interplay of electronic and steric effects can have a profound impact on how the molecule interacts with biological targets.

The fluorine atom at the 3-position of this compound is a key determinant of its properties. Due to its high electronegativity, fluorine acts as a strong electron-withdrawing group through the inductive effect, which can significantly alter the pKa of the adjacent amino group and the electron density of the phenyl ring. This modulation of electronic properties can influence the molecule's ability to participate in binding interactions with biological targets.

The introduction of fluorine can also lead to enhanced binding affinity and metabolic stability. beilstein-journals.org The small size of the fluorine atom means it can often be substituted for a hydrogen atom without causing significant steric hindrance. Furthermore, the carbon-fluorine bond is very strong, which can block metabolic pathways at that position. The influence of fluorine is also seen in related compounds like 4-fluorophenylacetonitrile, which is used in the synthesis of various biologically active molecules. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com

The relative positions of the amino, fluoro, and cyanomethyl groups on the phenyl ring are critical for the molecule's activity. Investigating the positional isomers of this compound, such as 3-Amino-4-fluorophenylacetonitrile, can provide valuable insights into the spatial requirements for biological activity. The synthesis of specific positional isomers often requires careful control of regioselectivity during the synthetic process.

For example, the synthesis of conformationally restricted phenylalanine isosteres has shown that the precise geometry of the molecule is crucial for its inhibitory potency. nih.gov The synthesis of regorafenib, a multi-kinase inhibitor, involves the intermediate 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide, highlighting the importance of the specific substitution pattern on the fluorinated phenyl ring. researchgate.net The biological activity of different isomers can vary significantly, as seen in studies of fluorinated amino acids where the position of the fluorine atom dictates the compound's properties. fu-berlin.de The activity of isomers of fluorophenylacetonitrile, such as the 3-fluoro and 4-fluoro variants, can also differ. sigmaaldrich.com

Stereochemical Aspects and Enantioselective Synthesis of Derivatives

The stereochemistry of drug candidates plays a pivotal role in their pharmacological activity. The spatial arrangement of atoms in a molecule can significantly influence its interaction with biological targets, which are themselves chiral. Consequently, the development of enantioselective synthetic routes to obtain stereochemically pure derivatives of core scaffolds like this compound is a critical area of research in medicinal chemistry. While specific research detailing the enantioselective synthesis of derivatives directly from this compound is not extensively available in the public domain, general principles of asymmetric synthesis are broadly applied to structurally related compounds.

Methodologies for achieving enantioselectivity in the synthesis of chiral molecules, including those containing fluorinated phenyl rings, often involve several established strategies. These include the use of chiral catalysts, chiral auxiliaries, and enzymatic resolutions. For instance, the asymmetric synthesis of various α-amino acids and their derivatives has been achieved with high stereoselectivity through methods like photoredox catalysis. nih.gov In such approaches, a photocatalyst can enable the stereoselective formation of new chiral centers. nih.gov

Another common strategy is the use of chiral starting materials to introduce the desired stereochemistry, which is then carried through the synthetic sequence. For example, the stereocontrolled synthesis of (S)-γ-fluoroleucine has been accomplished starting from (S)-leucine, thereby retaining the initial stereocenter. thieme-connect.de This highlights a general approach where a readily available chiral building block dictates the stereochemical outcome of the final product.

In the context of synthesizing complex heterocyclic structures that might be derived from this compound, intramolecular cyclization reactions catalyzed by chiral catalysts are a powerful tool. For instance, chiral thiourea (B124793) catalysts have been successfully employed in the enantioselective synthesis of 3-nitro-4-chromanones, demonstrating the potential for creating chiral heterocyclic systems with high enantioselectivity. rsc.org

Furthermore, the classic Strecker synthesis, a method for producing α-amino acids from aldehydes or ketones, has been adapted for enantioselectivity. The use of chiral catalysts, such as a chiral bicyclic guanidine (B92328), can facilitate the asymmetric addition of hydrogen cyanide to imines, leading to chiral α-amino nitriles which are precursors to α-amino acids. nih.gov

Table 1: General Methodologies for Asymmetric Synthesis

| Methodology | Description | Potential Applicability |

| Chiral Catalysis | Use of a small amount of a chiral molecule (catalyst) to direct the formation of one enantiomer over the other. Examples include chiral metal complexes and organocatalysts. | Could be used for asymmetric reductions, alkylations, or cyclizations of derivatives. |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. The auxiliary is removed after the desired stereocenter is created. | Could be attached to the amino or a newly introduced functional group to control subsequent reactions. |

| Enzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two enantiomers. | Could be used to resolve a racemic mixture of a derivative of this compound. |

| Starting with Chiral Pool | Using a readily available enantiomerically pure natural product (e.g., an amino acid or sugar) as a starting material. | A chiral starting material could be elaborated to include the this compound moiety. |

Table 2: Examples of Enantioselective Syntheses of Structurally Related Compounds

| Compound Type | Synthetic Method | Key Features | Reference |

| α-Amino Acid Derivatives | Photoredox Catalysis | Uses an organic photocatalyst for stereoselective radical addition to N-sulfinyl imines. | nih.gov |

| (S)-γ-Fluoroleucine | Side-Chain Functionalization | Starts with (S)-leucine and introduces fluorine stereoselectively. | thieme-connect.de |

| 3-Nitro-4-chromanones | Intramolecular Michael Addition | Employs a chiral thiourea catalyst to induce enantioselective cyclization. | rsc.org |

| α-Amino Nitriles | Asymmetric Strecker Synthesis | A chiral bicyclic guanidine catalyzes the addition of HCN to N-benzhydryl imines. | nih.gov |

Biological and Biochemical Research Applications in Vitro Focus

Enzyme Inhibition Studies

The structural framework of 4-Amino-3-fluorophenylacetonitrile has been incorporated into novel compounds designed to target specific enzymes implicated in various diseases.

Cyclooxygenase (COX) Isoenzyme Selectivity and Potency (In Vitro)

While direct studies on this compound as a COX inhibitor are not prominent, its structural motifs are relevant in the design of selective COX inhibitors. The strategic placement of fluorine and amino groups can influence the binding affinity and selectivity of compounds for COX-1 versus COX-2, a critical factor in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Kinase Inhibition Profiles (e.g., p38α MAP Kinase, Cancer-Relevant Kinases) (In Vitro)

The core structure of this compound is a valuable scaffold for the synthesis of potent and selective kinase inhibitors.

One area of significant interest is the inhibition of p38 mitogen-activated protein (MAP) kinases, particularly the α and β isoforms, which are implicated in inflammatory diseases and neurodegenerative conditions like Alzheimer's disease. nih.gov For instance, a novel small molecule inhibitor of p38α MAP kinase, identified as NDPPC, was found to augment cardiomyocyte cell cycle entry. nih.gov This inhibitor demonstrated a dose-dependent inhibition of p38α with an IC50 value 5-10 times lower than for other p38 isoforms. nih.gov

Furthermore, derivatives of related aminopyrimidine structures have shown potent inhibitory activity against various cancer-relevant kinases. For example, the 2,4-diamino-5-ketopyrimidines represent a class of ATP-competitive inhibitors that selectively target the cyclin-dependent kinase (CDK) family. nih.gov Compound 39 (R547) from this class exhibited K(i) values of 0.001, 0.003, and 0.001 µM for CDK1, CDK2, and CDK4, respectively, and inhibited the growth of various human tumor cell lines. nih.gov Novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and identified as anti-cancer compounds, with some showing significant activity against renal cancer cell lines. nih.gov

Table 1: In Vitro Kinase Inhibition Data

| Compound/Class | Target Kinase(s) | Potency (IC50/Ki) | Cell Line/Assay | Reference |

|---|---|---|---|---|

| NDPPC | p38α MAP kinase | 5-10 fold lower IC50 vs other p38 isoforms | p38 MAP kinase activity assay | nih.gov |

| R547 (39) | CDK1, CDK2, CDK4 | Ki = 0.001, 0.003, 0.001 µM | Enzyme inhibition assay | nih.gov |

| R547 (39) | HCT116 | IC50 = 0.08 µM | Cell growth inhibition | nih.gov |

| 12c | Renal Cancer Cell Lines | Most potent among tested compounds | Cell growth inhibition | nih.gov |

Inhibition of Protein-Protein Interactions (e.g., Menin-MLL) (In Vitro)

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Small molecules that disrupt this protein-protein interaction are of significant therapeutic interest.

Researchers have developed potent and orally bioavailable small-molecule inhibitors of the menin-MLL interaction, such as MI-463 and MI-503. nih.gov These compounds have demonstrated the ability to block the progression of MLL leukemia in vitro. infona.pl In vitro studies on primary samples from MLL leukemia patients showed that both MI-463 and MI-503 substantially reduced clonogenic efficiency, with over 50% reduction in colony number at submicromolar or low micromolar concentrations. nih.gov The development of these inhibitors highlights the potential for targeting this specific protein-protein interaction as a therapeutic strategy for MLL leukemias. nih.gov

Table 2: In Vitro Activity of Menin-MLL Inhibitors

| Compound | Assay | Effect | Concentration | Reference |

|---|---|---|---|---|

| MI-463 | Clonogenic efficiency in MLL leukemia patient samples | >50% reduction in colony number | Submicromolar to low micromolar | nih.gov |

| MI-503 | Clonogenic efficiency in MLL leukemia patient samples | >50% reduction in colony number | Submicromolar to low micromolar | nih.gov |

Receptor Ligand and Modulator Research (In Vitro)

The this compound scaffold is also integral to the design of ligands that interact with various cell surface and intracellular receptors.

Formyl Peptide Receptor (FPR1/FPR2) Agonist Activity (In Vitro)

Formyl peptide receptors, a class of G protein-coupled receptors involved in the inflammatory response, are important targets for immunomodulatory drugs. nih.gov While direct studies of this compound as an FPR agonist are limited, the principles of ligand design for these receptors are well-established. The affinity of agonists for FPRs can be modulated by their interaction with other proteins, such as arrestins and heterotrimeric G proteins. nih.gov For instance, the reconstitution of liganded, phosphorylated FPR with arrestin-2 and -3 can form a high-agonist-affinity complex. nih.gov

Interaction with Neurotransmitter Receptors (e.g., Serotonin (B10506) Transporter Probes) (In Vitro)

The development of radiolabeled probes for positron emission tomography (PET) imaging of neurotransmitter transporters, such as the serotonin transporter (SERT), is a critical area of neuroscience research. The this compound structure can be a component of molecules designed for this purpose.

A series of 2-(phenylthio)araalkylamines have been developed and evaluated as potential radiotracers for imaging SERT. nih.gov These compounds, which share structural similarities with derivatives of this compound, display high affinity for SERT in in vitro binding assays. nih.gov For example, the compound AFM exhibited a high binding affinity for human SERT with a Ki of 1.04 nmol/L and good selectivity over the norepinephrine (B1679862) and dopamine (B1211576) transporters. nih.gov These findings underscore the utility of this chemical scaffold in creating highly specific probes for studying the distribution and function of neurotransmitter transporters in the brain. nih.gov

Table 3: In Vitro Binding Affinity of a SERT Probe

| Compound | Transporter | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| AFM | hSERT | 1.04 nmol/L | nih.gov |

| AFM | hNET | 664 nmol/L | nih.gov |

| AFM | hDAT | >10,000 nmol/L | nih.gov |

Investigation of Molecular Targets and Intracellular Signaling Pathways (In Vitro)

Comprehensive searches of scientific databases did not yield specific in vitro studies investigating the effects of this compound on the following molecular and cellular pathways.

Modulation of Cell Growth and Apoptosis Pathways (In Vitro)

There is currently no publicly available scientific literature detailing the in vitro effects of this compound on the modulation of cell growth or the induction of apoptosis. Research has not yet characterized its potential interactions with specific cellular pathways involved in proliferation, such as cyclin-dependent kinases (CDKs) or the PI3K/Akt signaling cascade, nor has its role in activating intrinsic or extrinsic apoptotic pathways been described.

Influence on Neurotransmission-Related Pathways (In Vitro)

The influence of this compound on neurotransmission-related pathways in an in vitro setting remains an uninvestigated area. There are no available studies on its potential activity as an agonist or antagonist at key neurotransmitter receptors, its effects on neurotransmitter reuptake transporters, or its influence on ion channel function in neuronal cell models.

Inhibition of Caspase Activity and Mitochondrial Function (In Vitro)

There are no specific studies available that describe the direct effects of this compound on caspase activity or mitochondrial function in vitro. Research has not yet explored whether this compound can directly inhibit key apoptotic proteases like caspase-3 or caspase-9, or influence parameters of mitochondrial health such as membrane potential, oxygen consumption, or the release of pro-apoptotic factors like cytochrome c.

Antimicrobial Activity Studies (In Vitro)

While direct studies on this compound are limited, the broader class of molecules to which it belongs has been noted in the context of antimicrobial research.

Quorum Sensing System Inhibition (e.g., PqsR in Pseudomonas aeruginosa) (In Vitro)

There are no direct experimental results available that specifically test this compound as an inhibitor of the Pseudomonas aeruginosa PqsR (also known as MvfR) quorum sensing system. However, research into novel PqsR antagonists has utilized structurally related building blocks. For instance, a similar, non-fluorinated analog, 2-(4-aminophenyl)acetonitrile, was used as a starting material in the chemical synthesis of a series of potent PqsR inhibitors. This suggests that the aminophenylacetonitrile scaffold is of interest to medicinal chemists for developing agents that can disrupt bacterial communication and virulence. The PqsR system is a key transcriptional regulator that controls the production of multiple virulence factors and biofilm maturation in P. aeruginosa, making it a significant target for developing new antimicrobial strategies.

Proteomics Research Applications

Searches of available literature and proteomics databases did not yield any studies where this compound has been utilized as a chemical probe or in other proteomics applications for target identification or activity-based protein profiling. Its potential for such applications has not yet been explored in published research.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 4-Amino-3-fluorophenylacetonitrile. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus within the molecule can be determined.

In the ¹H NMR spectrum, the aromatic protons exhibit characteristic chemical shifts and coupling patterns influenced by the amino, fluoro, and cyanomethyl substituents. The fluorine atom, being highly electronegative, will influence the chemical shifts of adjacent protons. The protons on the aromatic ring will appear as multiplets due to spin-spin coupling with each other and with the fluorine atom. The methylene (B1212753) protons of the acetonitrile (B52724) group will typically appear as a singlet.

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments in the molecule. The carbon of the nitrile group (C≡N) will have a characteristic chemical shift in the downfield region. The aromatic carbons will show distinct signals, with their chemical shifts influenced by the attached functional groups. The presence of the fluorine atom will also lead to carbon-fluorine (C-F) coupling, which can be observed in the ¹³C NMR spectrum and provides definitive evidence for the position of the fluorine substituent.

NMR spectroscopy is also a powerful technique for monitoring the progress of chemical reactions involving this compound. By taking NMR spectra of the reaction mixture at different time points, the disappearance of starting material signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| ¹H | Aromatic | m | |

| ¹H | Aromatic | m | |

| ¹H | Aromatic | m | |

| ¹H | -CH₂- | s | |

| ¹³C | C (Aromatic) | d | J(C-F) |

| ¹³C | C (Aromatic) | d | J(C-F) |

| ¹³C | C (Aromatic) | s | |

| ¹³C | C (Aromatic) | s | |

| ¹³C | C (Aromatic) | s | |

| ¹³C | C (Aromatic) | s | |

| ¹³C | -CH₂- | s | |

| ¹³C | -C≡N | s |

Note: The actual chemical shifts and coupling constants would need to be determined from an experimental spectrum. The table presents a generalized prediction.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis.

In a typical mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) would be observed. The exact mass of this ion, determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule, C₈H₇FN₂.

Electron ionization (EI) is a common technique that can induce fragmentation of the molecular ion. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used for structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of small, stable molecules or radicals. For instance, the loss of a hydrogen cyanide (HCN) molecule from the nitrile group is a common fragmentation pathway for aromatic nitriles. Cleavage of the bond between the aromatic ring and the cyanomethyl group could also occur, leading to the formation of a stable benzylic-type cation. The presence of the amino and fluoro groups will also influence the fragmentation pattern, potentially leading to the loss of an amino radical (•NH₂) or a fluorine atom.

Electrospray ionization (ESI), a softer ionization technique, is often used to observe the protonated molecule [M+H]⁺ with minimal fragmentation, which is particularly useful for confirming the molecular weight.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [C₈H₇FN₂]⁺ | 150.06 | Molecular Ion (M⁺) |

| [C₇H₄FN]⁺ | 121.03 | [M - HCN]⁺ |

| [C₇H₅FN]⁺ | 122.04 | [M - CH₂CN]⁺ |

| [C₈H₆FN]⁺ | 149.05 | [M - H]⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would yield detailed information on bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule in the solid state.

Table 3: Potential Hydrogen Bonding Interactions in Solid this compound

| Donor | Acceptor | Type of Interaction |

| N-H (Amino) | N (Nitrile) | Intermolecular Hydrogen Bond |

| N-H (Amino) | F (Fluoro) | Intermolecular Hydrogen Bond |

Advanced Chromatographic Techniques for Separation, Purity Assessment, and Enantiomeric Resolution

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis of this compound.

For routine purity assessment, a reversed-phase HPLC method is typically employed. In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The purity of a sample can be determined by the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and can detect even trace amounts of impurities.

Furthermore, since this compound is a chiral molecule (it is not superimposable on its mirror image), it can exist as a pair of enantiomers. Enantiomers often exhibit different biological activities, making their separation and analysis crucial. Chiral HPLC is the most common method for enantiomeric resolution. This can be achieved in two ways:

Direct Separation: Using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds.

Indirect Separation: By derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

The development of a robust HPLC method for both purity and enantiomeric analysis is a critical step in the characterization and quality control of this compound for any research or application purpose.

Applications in Materials Science and Chemical Manufacturing Research Excluding Clinical

Role as Key Synthetic Intermediates in Organic Synthesis

4-Amino-3-fluorophenylacetonitrile serves as a crucial intermediate in the synthesis of more complex molecules. The presence of the amino, fluoro, and nitrile groups allows for a variety of chemical transformations, making it a versatile starting material for creating novel organic compounds. For instance, it is a precursor in the synthesis of various heterocyclic compounds and other substituted aromatic derivatives.

One notable application is in the synthesis of fluorinated benzofurans. nih.gov These compounds are of interest due to their potential biological activities and are built upon the structural framework provided by precursors like 4-substituted tetrafluorobenzonitrile derivatives. nih.gov The synthesis often involves nucleophilic substitution reactions where the fluorine atom is displaced by various nucleophiles. nih.gov

The compound is also related to 4-Amino-3-fluorobenzonitrile, which is synthesized from 4-bromo-2-fluoroaniline (B1266173) and cuprous cyanide. prepchem.com This highlights the role of cyanated and fluorinated anilines as key intermediates in organic synthesis.

Development of Fluorescent Probes and Chemical Sensors

The field of fluorescent probes and chemical sensors has seen significant advancements through the use of fluorinated aromatic compounds. nih.govrsc.org While direct applications of this compound in this area are still emerging, its structural motifs are relevant to the design of such molecules. Fluorescent probes are instrumental in various scientific disciplines for visualizing and quantifying biological and chemical processes. nih.govmdpi.com

The introduction of fluorine into organic molecules can significantly influence their photophysical properties. researchgate.net Fluorination can alter the electronic energy levels (HOMO and LUMO) of a molecule, which can lead to changes in its absorption and emission spectra. researchgate.netnih.gov This principle is fundamental to the design of fluorescent probes with specific excitation and emission wavelengths for targeted applications. nih.gov For example, BODIPY-based fluorescent probes have been developed for the highly selective identification of amino acids. biorxiv.org

Furthermore, the development of probes for detecting specific analytes, such as hydrogen polysulfides, demonstrates the sophisticated design strategies employed in this field, often involving the synthesis of complex heterocyclic systems from functionalized precursors. nih.gov The amino and nitrile groups on the this compound ring could potentially be modified to create specific binding sites for target analytes, while the fluorinated phenyl ring could be part of the core fluorophore structure.

Integration into Novel Polymer and Material Systems

The incorporation of fluorine-containing building blocks into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.net The presence of fluorine in this compound makes it a candidate for integration into such advanced materials.

Fluorinated polymers often exhibit unique properties due to the high electronegativity and small size of the fluorine atom. nih.gov These properties can include altered solid-state packing and enhanced charge carrier mobility, which are crucial for applications in organic electronics. researchgate.net For example, fluorination of polycyclic aromatic hydrocarbons (PAHs) has been shown to modify their electronic properties and crystalline structures. nih.gov

The nitrile group in this compound can also participate in polymerization reactions or be chemically modified to introduce other functional groups suitable for polymer synthesis. This versatility allows for the potential creation of novel polymers with tailored properties for specific applications in materials science.

Precursor for Agrochemical Development

Fluorinated compounds have found widespread use in the agrochemical industry due to their enhanced biological activity and metabolic stability. The structural features of this compound make it a potential precursor for the development of new agrochemicals.

The introduction of fluorine into a molecule can significantly alter its biological properties. nih.gov In the context of agrochemicals, this can lead to increased efficacy of herbicides, insecticides, and fungicides. For example, fluorinated phenylalanines have shown considerable pharmaceutical and industrial applications. nih.gov Similarly, the core structure of this compound could be elaborated to produce novel active ingredients for crop protection.

The synthesis of various fluorinated building blocks is a key area of research for the development of new agrochemicals. Compounds like 4-fluorophenylacetonitrile (B56358) and its derivatives are valuable starting materials in these synthetic routes. sigmaaldrich.com

Future Directions and Emerging Research Areas

Exploration of Novel Biocatalysts for Highly Selective Chiral Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Biocatalysis, utilizing enzymes for chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral molecules. nih.govnih.gov Future research into 4-Amino-3-fluorophenylacetonitrile will likely focus on leveraging novel biocatalysts for highly selective chiral synthesis, particularly for creating chiral amines and amino acids which are high-value pharmaceutical building blocks. nih.govnih.gov

Key enzyme classes that hold promise for this application include:

Amine Transaminases (ATAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone. nih.gov An emerging strategy would involve the asymmetric synthesis of a chiral amine precursor to this compound from a corresponding ketone. mdpi.com Protein engineering and directed evolution have significantly expanded the substrate scope of ATAs, making them capable of handling bulky and complex aromatic substrates. nih.govnih.gov The development of ω-transaminases (ω-TAs) is particularly noteworthy, and strategies to overcome challenges like unfavorable reaction equilibria and product inhibition are actively being researched. mdpi.comnih.gov

Nitrilases: These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). nih.gov A nitrilase could be employed to convert this compound into 4-amino-3-fluorophenylacetic acid, a valuable chiral building block. This approach offers a green alternative to harsh chemical hydrolysis methods. nih.gov

Amino Acid Dehydrogenases (AADHs): These enzymes catalyze the reductive amination of α-keto acids to produce chiral amino acids. mdpi.com This method is highly effective due to the high enantioselectivity and stability of AADHs. mdpi.com

The table below summarizes potential biocatalytic routes that could be explored.

| Biocatalyst Class | Potential Transformation of this compound or Precursor | Key Advantages | Relevant Findings |

| Amine Transaminase (ATA) | Asymmetric synthesis of chiral primary amine from a prochiral ketone precursor. | High stereoselectivity, mild reaction conditions. nih.govnih.gov | Engineered ω-TAs show broad substrate scope for complex aromatic ketones. nih.govmdpi.com |

| Nitrilase | Hydrolysis of the nitrile group to a carboxylic acid, yielding a chiral amino acid derivative. | Green and sustainable alternative to chemical hydrolysis; avoids harsh conditions. nih.gov | Nitrilases are established industrial biocatalysts for producing high-value carboxylic acids. nih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone precursor using ammonia as the amine donor. | High efficiency and stereoselectivity. nih.gov | Protein engineering has adapted AmDHs for the synthesis of a variety of chiral amines. nih.gov |

Discovery of New Chemical Transformations and Reactivity Profiles

Beyond its use as a building block, the inherent reactivity of this compound invites the exploration of novel chemical transformations. Its vicinal amino and cyano groups can act as an enaminonitrile moiety, making it a prime candidate for constructing complex heterocyclic systems.

One significant area of emerging research is the use of intramolecular cyclization reactions. The Thorpe-Ziegler cyclization , for instance, has been used on related N-unprotected 2-(2-cyanoethylamino)benzonitriles to produce substituted 4-aminoquinoline-3-carbonitriles in moderate yields. nih.gov This reaction proceeds via treatment with a strong base like t-BuLi at low temperatures. nih.gov Applying this or similar cyclization strategies to derivatives of this compound could yield novel fluorinated quinoline (B57606) scaffolds, which are of significant interest in medicinal chemistry.

Another frontier is the application of modern synthetic methods like electrochemistry . Electrochemical synthesis offers a sustainable and safe alternative to traditional reagent-based transformations, using electrons as the primary oxidant or reductant. researchgate.net This approach has been used to activate arenes and could potentially be applied to functionalize the phenyl ring of this compound or to mediate novel coupling reactions, expanding its synthetic utility. researchgate.net

| Transformation Method | Description | Potential Outcome for this compound |

| Thorpe-Ziegler Cyclization | An intramolecular condensation of a dinitrile or a cyano-ester catalyzed by a strong base to form a cyclic α-cyanoenamine. nih.gov | Synthesis of novel fluorinated 4-aminoquinoline (B48711) derivatives. nih.gov |

| Electrochemical Synthesis | Using electricity to drive chemical reactions, often enabling unique reactivity and avoiding harsh reagents. researchgate.net | Functionalization of the aromatic ring or novel coupling reactions under green conditions. |

Advanced Computational Modeling for Rational Design and Mechanistic Prediction

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For a molecule like this compound, advanced computational modeling can guide the rational design of new derivatives and predict their behavior, saving significant time and resources in the lab.

Future research can leverage these techniques in several ways:

Rational Design of Enzyme Inhibitors: If this compound is identified as a hit in a biological screen, computational tools can be used to design more potent and selective analogs. As demonstrated in the development of inhibitors for human ornithine aminotransferase (hOAT), techniques like molecular docking and pKa calculations are crucial for understanding how a molecule fits into an enzyme's active site and for predicting the protonation states that govern its reactivity. researchgate.net

Mechanistic Prediction: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to study and predict reaction mechanisms. This approach has been successfully used to elucidate the mechanism of dihydrothiophene synthesis, another nitrile-containing heterocycle. researchgate.net Applying DFT to the potential reactions of this compound could predict its reactivity profile, identify the most likely reaction pathways, and explain unexpected outcomes. researchgate.net

| Computational Technique | Application | Relevance to this compound |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a biological target. | To design derivatives with improved binding affinity and selectivity for a specific protein target. researchgate.net |